rac-(2R,4S)-4-fluoropiperidine-2-carboxylic acid hydrochloride rac-(2R,4S)-4-fluoropiperidine-2-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2866319-46-0
VCID: VC11997123
InChI: InChI=1S/C6H10FNO2.ClH/c7-4-1-2-8-5(3-4)6(9)10;/h4-5,8H,1-3H2,(H,9,10);1H/t4-,5+;/m1./s1
SMILES: C1CNC(CC1F)C(=O)O.Cl
Molecular Formula: C6H11ClFNO2
Molecular Weight: 183.61 g/mol

rac-(2R,4S)-4-fluoropiperidine-2-carboxylic acid hydrochloride

CAS No.: 2866319-46-0

Cat. No.: VC11997123

Molecular Formula: C6H11ClFNO2

Molecular Weight: 183.61 g/mol

* For research use only. Not for human or veterinary use.

rac-(2R,4S)-4-fluoropiperidine-2-carboxylic acid hydrochloride - 2866319-46-0

Specification

CAS No. 2866319-46-0
Molecular Formula C6H11ClFNO2
Molecular Weight 183.61 g/mol
IUPAC Name (2S,4R)-4-fluoropiperidine-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C6H10FNO2.ClH/c7-4-1-2-8-5(3-4)6(9)10;/h4-5,8H,1-3H2,(H,9,10);1H/t4-,5+;/m1./s1
Standard InChI Key WNXOXCCTYXNEOZ-JBUOLDKXSA-N
Isomeric SMILES C1CN[C@@H](C[C@@H]1F)C(=O)O.Cl
SMILES C1CNC(CC1F)C(=O)O.Cl
Canonical SMILES C1CNC(CC1F)C(=O)O.Cl

Introduction

Rac-(2R,4S)-4-fluoropiperidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in chemical and pharmaceutical research. It is characterized by its piperidine ring structure, which consists of a six-membered ring containing one nitrogen atom and five carbon atoms. The compound's molecular formula is C7H12ClFNO2\text{C}_7\text{H}_{12}\text{ClFNO}_2, and it has a molecular weight of approximately 195.63 g/mol .

The stereochemistry of this compound, specifically its (2R,4S) configuration, plays a critical role in its biological activity. The presence of a fluorine atom at the 4-position and a carboxylic acid group at the 2-position enhances its chemical properties, including receptor binding affinity and lipophilicity.

Synthesis Methods

Several synthetic routes have been developed for rac-(2R,4S)-4-fluoropiperidine-2-carboxylic acid hydrochloride. These methods aim to preserve the integrity of the chiral centers while ensuring high yields and purity:

  • Fluorination Reactions: Introduction of the fluorine atom at the 4-position using selective fluorinating agents.

  • Chiral Resolution: Separation of enantiomers to obtain the desired stereochemistry.

  • Hydrochloride Formation: Conversion to the hydrochloride salt to enhance solubility.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and thin-layer chromatography (TLC) are commonly employed to monitor these reactions and confirm the product's identity.

Biological Activity and Applications

Rac-(2R,4S)-4-fluoropiperidine-2-carboxylic acid hydrochloride exhibits notable biological activity due to its interaction with neurotransmitter receptors in the central nervous system. Key features include:

  • Receptor Binding: The compound interacts with receptors involved in neurotransmission and pain modulation, making it a potential precursor for analgesic drug development.

  • Lipophilicity: The fluorinated structure enhances membrane permeability and receptor binding affinity compared to non-fluorinated analogs .

Applications:

  • Pharmaceutical Research: Used as a building block for synthesizing biologically active derivatives.

  • Medicinal Chemistry: Studied for potential therapeutic effects on pain modulation and central nervous system disorders.

Comparison with Related Compounds

To understand the uniqueness of rac-(2R,4S)-4-fluoropiperidine-2-carboxylic acid hydrochloride, it is helpful to compare it with similar compounds:

Compound NameMolecular FormulaKey Features
4-Methylpiperidine-2-carboxylic acidC7H13NO2\text{C}_7\text{H}_{13}\text{NO}_2Lacks fluorine; simpler structure
(2S,4R)-4-Methylpiperidine-2-carboxylic acidC7H13NO2\text{C}_7\text{H}_{13}\text{NO}_2Single enantiomer; specific activity
Rac-(3R,4R)-1-{...}-piperidin-3-amine hydrochlorideComplex structureContains fluorophenyl group

The fluorinated derivative's enhanced receptor binding makes it particularly valuable for pharmaceutical applications compared to its non-fluorinated counterparts .

Future Research Directions

Despite its promising biological activity, further studies are needed to explore:

  • Detailed pharmacokinetics and pharmacodynamics.

  • Potential side effects when used in therapeutic contexts.

  • Optimization of synthetic methods for industrial-scale production.

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